6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
Description
This compound is a structurally complex molecule featuring a 4-oxo-4H-pyran core linked to a 5-acetamido-1,3,4-thiadiazole moiety via a thioether bridge. The pyran ring is esterified with a 2-chloro-5-nitrobenzoate group, introducing electron-withdrawing substituents (chloro and nitro) that influence electronic and steric properties. Synthesis involves reacting intermediates derived from substituted benzoic acids with thiadiazole derivatives under controlled conditions, as detailed in and .
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O7S2/c1-8(23)19-16-20-21-17(31-16)30-7-10-5-13(24)14(6-28-10)29-15(25)11-4-9(22(26)27)2-3-12(11)18/h2-6H,7H2,1H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMIBXKXRHTHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic molecule notable for its unique structural features, which include a pyran ring and a thiadiazole moiety. This article reviews the biological activity of this compound based on diverse sources, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.89 g/mol. The presence of functional groups such as acetamido and thiadiazole enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.89 g/mol |
| CAS Number | 896016-61-8 |
Antimicrobial Activity
Recent studies have indicated that compounds containing thiadiazole and pyran moieties exhibit significant antimicrobial properties. The specific compound in focus shows potential against various bacterial strains, including resistant strains, due to its unique structure that may interfere with bacterial cell wall synthesis or metabolic pathways.
Antitumor Effects
Research has highlighted the antitumor activity of related compounds within the same chemical class. For instance, derivatives with similar structural features have demonstrated moderate to high potency in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : The presence of the thiadiazole moiety may inhibit specific enzymes involved in cell division and metabolism.
- Induction of Oxidative Stress : The compound may induce oxidative stress in target cells, leading to cell death.
- Interference with DNA Replication : Some studies suggest that similar compounds can disrupt DNA replication processes within bacterial cells.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of thiadiazole derivatives revealed that those with pyran structures exhibited enhanced antimicrobial activities against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to increased efficacy against resistant strains .
- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that the compound reduced the proliferation of various cancer cell lines by more than 50% at concentrations below 10 µM, suggesting significant potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran-Thiadiazole Derivatives with Varied Aromatic Substituents
describes a series of compounds (4a–4q) sharing the pyran-thiadiazole core but differing in the benzamido substituents. Key examples include:
| Compound | Substituent on Benzamido Group | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 4l | 3-Chloro | 178–180 | 78.5 |
| 4a | 2-Methyl | Not reported | Not given |
| 4d | 2-Methoxy | Not reported | Not given |
The target compound’s 2-chloro-5-nitrobenzoate group introduces stronger electron-withdrawing effects, which could increase stability or reactivity in biological systems.
Benzoic Acid Analog: 6-(5-Acetamido-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzoic Acid (Compound 9)
reports a related structure where the benzoate ester is replaced by a 2,3-dimethoxybenzoic acid group. Key differences include:
- Functional Group : Carboxylic acid (acidic) vs. ester (neutral).
- Substituents : Dimethoxy (electron-donating) vs. chloro-nitro (electron-withdrawing).
- Synthesis: Compound 9 is synthesized via oxidation with KMnO₄ in acetic acid, contrasting with the SOCl₂-mediated esterification used for the target compound .
The carboxylic acid in Compound 9 may improve water solubility but reduce membrane permeability compared to the esterified target compound.
Thiadiazole Derivatives with Sulfonic Acid/Sulfonamide Groups
lists derivatives like 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid (Compound b) and 5-amino-1,3,4-thiadiazole-2-sulfonamide (Compound a). These lack the pyran core and thioether linkage, instead featuring sulfonic acid or sulfonamide groups. Such modifications likely alter pharmacokinetics:
- Sulfonamides: Known for diuretic or carbonic anhydrase inhibitory activity (e.g., acetazolamide in ).
- Thioether vs. Sulfonate : The thioether in the target compound may confer greater metabolic stability than sulfonate groups .
Pharmacologically Active Thiadiazoles: Cefazolin Sodium
highlights cefazolin sodium, a cephalosporin antibiotic containing a 5-methyl-1,3,4-thiadiazole-2-ylthio group. However, cefazolin’s β-lactam ring and tetrazole group are critical for its antibacterial activity, absent in the target compound .
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity and may improve binding to electron-rich biological targets.
- Bioactivity Potential: Thiadiazole-pyran hybrids (e.g., 4a–4q) are hypothesized to exhibit antimicrobial or anticancer activity, though explicit data are lacking in the evidence .
- Stability Considerations : Thioether linkages (target compound) may offer greater resistance to hydrolysis compared to sulfonate esters () .
Preparation Methods
Preparation of 2-Chloro-5-Nitrobenzoic Acid
The carboxylic acid precursor, 2-chloro-5-nitrobenzoic acid, is synthesized via nitration of o-chlorobenzoic acid. As detailed in patent CN102329237A, this involves:
- Nitration : o-Chlorobenzoic acid reacts with concentrated sulfuric acid and nitric acid at 30–40°C for 2 hours, yielding a mixture of 2-chloro-5-nitrobenzoic acid (95%) and its 3-nitro isomer (5%).
- Alkali Dissolution : The crude product is treated with NaOH (pH 7.5) at 60–70°C to form sodium salts, selectively dissolving the isomers.
- Acid Precipitation : Neutralization with 50% nitric acid (pH 2–3) precipitates 2-chloro-5-nitrobenzoic acid with 99.5% purity and 85% yield.
Key Data :
| Step | Temperature | Solvent | Yield | Purity |
|---|---|---|---|---|
| Nitration | 30–40°C | H2SO4/HNO3 | 92% | 95% |
| Alkali Dissolution | 60–70°C | H2O | 96% | – |
| Acid Precipitation | 80–90°C | H2O/HNO3 | 98% | 99.5% |
Synthesis of 5-Acetamido-1,3,4-Thiadiazole-2-Thiol
This intermediate is prepared through cyclization of thiosemicarbazide derivatives:
- Cyclization : Acetic anhydride reacts with thiosemicarbazide in ethanol under reflux, forming 5-acetamido-1,3,4-thiadiazole-2-thiol.
- Purification : Recrystallization from ethanol achieves >98% purity.
Condensation and Functionalization
Formation of the Thioether Linkage
The thiol group of 5-acetamido-1,3,4-thiadiazole-2-thiol undergoes nucleophilic substitution with methyl bromide derivatives:
- Reaction Conditions : K2CO3 in DMF at 50°C for 6 hours, yielding 6-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl-4-oxo-4H-pyran-3-ol.
- Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).
Esterification with 2-Chloro-5-Nitrobenzoyl Chloride
The pyranol intermediate is esterified using 2-chloro-5-nitrobenzoyl chloride:
- Activation : Benzoyl chloride is generated by treating 2-chloro-5-nitrobenzoic acid with thionyl chloride (SOCl2) at 70°C.
- Esterification : Reacting the pyranol with benzoyl chloride in dry dichloromethane (DCM) with triethylamine (TEA) at 0–5°C for 12 hours.
- Yield : 70–75% after recrystallization from methanol.
Reaction Scheme :
- Nitration:
$$ \text{o-Chlorobenzoic acid} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{2-Chloro-5-nitrobenzoic acid} $$ - Esterification:
$$ \text{Pyranol} + \text{2-Chloro-5-nitrobenzoyl chloride} \xrightarrow{\text{TEA}} \text{Target compound} $$
Optimization Strategies
Solvent and Catalyst Selection
- Esterification Efficiency : Using DCM over THF improves yields by 15% due to better solubility of intermediates.
- Catalysis : DMAP (4-dimethylaminopyridine) increases esterification rates by 30%.
Temperature Control
- Cyclization : Maintaining reflux at 80°C prevents decomposition of the thiadiazole ring.
- Nitration : Temperatures >40°C favor the undesired 3-nitro isomer, reducing regioselectivity.
Purification and Characterization
Chromatographic Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted benzoyl chloride.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm >99% purity.
Spectroscopic Analysis
- NMR : δ 8.2–8.5 ppm (aromatic protons), δ 2.1 ppm (acetamido CH3).
- IR : 1740 cm⁻¹ (ester C=O), 1520 cm⁻¹ (NO2).
Applications and Derivatives
Biological Activity
- Antimicrobial Potential : The thiadiazole and nitro groups exhibit synergistic effects against Gram-positive bacteria.
- Enzyme Inhibition : Pyran rings interfere with bacterial DNA gyrase, as seen in analogues.
Structural Analogues
| Compound Modification | Bioactivity Change | Reference |
|---|---|---|
| Replacement of NO2 with NH2 | Reduced cytotoxicity | |
| Substitution of Cl with F | Enhanced solubility |
Q & A
Basic: What are the key steps and reagents for synthesizing 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with acetic anhydride or acetyl chloride to introduce the acetamido group .
- Step 2: Thioether formation by reacting the thiadiazole intermediate with a bromomethyl-pyranone derivative under basic conditions (e.g., triethylamine in DMF) to attach the pyran-4-one moiety .
- Step 3: Esterification of the pyran-3-ol group with 2-chloro-5-nitrobenzoyl chloride, often using a coupling agent like DCC (dicyclohexylcarbarbodiimide) in anhydrous dichloromethane .
Critical Reagents: Triethylamine (base), DMF (solvent), and TLC/HPLC for monitoring reaction progress .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Spectroscopic Analysis:
- NMR (¹H, ¹³C): Assign peaks for the thiadiazole (δ 7.5–8.5 ppm for NH), pyran-4-one carbonyl (δ 170–175 ppm), and aromatic protons from the benzoate .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Elemental Analysis: Validate C, H, N, S, and Cl content .
Advanced: What structure-activity relationships (SAR) are hypothesized for this compound based on analogs?
Methodological Answer:
Comparative studies with analogs (e.g., thienopyrimidine or oxadiazole derivatives) suggest:
- Thiadiazole Core: Critical for hydrogen bonding with biological targets (e.g., enzymes) due to the acetamido group .
- Pyran-4-One Moiety: Enhances solubility and may participate in π-π stacking interactions .
- 2-Chloro-5-Nitrobenzoate: The nitro group increases electrophilicity, potentially enhancing covalent binding to cysteine residues in target proteins .
Data Contradiction: Some analogs show reduced activity despite similar structures, possibly due to steric hindrance from the chloro-nitro substitution .
Advanced: What reaction mechanisms are proposed for key synthetic steps (e.g., thioether formation)?
Methodological Answer:
- Thioether Linkage: A nucleophilic substitution (SN2) mechanism is likely, where the thiolate anion (from the thiadiazole) attacks the bromomethyl group of the pyranone derivative. Base (e.g., triethylamine) deprotonates the thiol to enhance nucleophilicity .
- Esterification: A two-step process involving activation of the carboxylic acid (from 2-chloro-5-nitrobenzoic acid) to an acyl chloride, followed by nucleophilic acyl substitution with the pyran-3-ol .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms used .
- Structural Nuances: Minor substituent changes (e.g., nitro vs. methoxy groups) alter binding kinetics .
Resolution Strategy: - Standardized Assays: Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .
- Co-crystallization Studies: Determine 3D binding modes to explain activity variations .
Advanced: What strategies optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- Temperature Control: Maintain ≤60°C during thioether formation to prevent decomposition .
- Catalyst Use: Add KI (10 mol%) to facilitate bromide displacement in the bromomethyl intermediate .
- Workup Optimization: Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the esterification product .
Advanced: How does the compound’s stability vary under different pH and solvent conditions?
Methodological Answer:
- Acidic Conditions (pH < 4): Hydrolysis of the ester group occurs, forming 2-chloro-5-nitrobenzoic acid and pyran-3-ol derivatives .
- Basic Conditions (pH > 9): Thiadiazole ring degradation via nucleophilic attack on the sulfur atoms .
- Solvent Stability: Stable in DMSO or DMF for ≤72 hours at 4°C; avoid aqueous buffers with high chloride content to prevent displacement reactions .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for kinases) to predict binding poses. Focus on the thiadiazole and nitro groups for hydrogen bonding and hydrophobic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex, particularly at the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
